![molecular formula C19H14N4O3S2 B2730357 N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351605-46-3](/img/structure/B2730357.png)
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
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Description
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S2 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound’s structural features make it a promising candidate for drug development. Researchers have explored its potential in several therapeutic areas:
Anticancer Activity: Thiazole derivatives have been investigated for their anticancer properties. The compound’s unique structure may contribute to inhibiting cancer cell growth or metastasis .
Antimicrobial Properties: Thiazoles, including this compound, exhibit antimicrobial activity. Researchers have studied their effectiveness against bacteria, fungi, and other pathogens .
Anti-Inflammatory and Antioxidant Effects: The compound’s furan and thiazole moieties suggest potential anti-inflammatory and antioxidant properties. These features are crucial for managing oxidative stress and inflammation-related diseases .
Antiviral Applications: Thiazoles have been explored as antiviral agents. While specific studies on this compound are limited, its structural resemblance to known antiretroviral drugs (such as ritonavir) warrants further investigation .
Materials Science and Photonic Applications
Thiazoles have applications beyond medicine. In materials science and photonics:
Photosensitizers: Thiazoles are used as photosensitizers in photodynamic therapy (PDT). Their ability to generate reactive oxygen species upon light activation makes them valuable for targeted cancer treatment .
Liquid Crystals and Sensors: Thiazoles find use in liquid crystal displays (LCDs) and chemical sensors due to their unique optical properties .
Sunscreen and UV Absorbers: The compound’s absorption properties in the UV range make it suitable for sunscreens and UV-absorbing materials .
Organic Synthesis and Chemical Intermediates
The compound serves as a versatile building block in organic synthesis:
Benzothiazole Derivatives: Researchers have synthesized various benzothiazole derivatives using this compound as a precursor. These derivatives may have applications in diverse fields, including pharmaceuticals and materials science .
Biologically Active Compounds: The compound’s modification at different positions can lead to novel molecules with potent biological activities. Researchers have explored its derivatives for antitumor, antioxidant, and antimicrobial effects .
properties
IUPAC Name |
N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c24-17(14-2-1-7-26-14)22-19-21-13-5-6-23(9-16(13)28-19)18(25)11-3-4-12-15(8-11)27-10-20-12/h1-4,7-8,10H,5-6,9H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYHAMFROBDQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide |
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